molecular formula C7H16N2O2 B11917496 (R)-3,7-Diaminoheptanoic acid

(R)-3,7-Diaminoheptanoic acid

Cat. No.: B11917496
M. Wt: 160.21 g/mol
InChI Key: PJDINCOFOROBQW-ZCFIWIBFSA-N
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Description

®-3,7-Diaminoheptanoic acid is an amino acid derivative characterized by the presence of two amino groups attached to a seven-carbon aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,7-Diaminoheptanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a keto acid, in the presence of a chiral catalyst. This process ensures the formation of the ®-enantiomer with high enantiomeric purity.

Industrial Production Methods: Industrial production of ®-3,7-Diaminoheptanoic acid often involves large-scale asymmetric synthesis using cost-effective and efficient chiral catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. This may include the use of high-pressure hydrogenation and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-3,7-Diaminoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

®-3,7-Diaminoheptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ®-3,7-Diaminoheptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. This can modulate various biochemical pathways, leading to desired therapeutic or functional outcomes.

Comparison with Similar Compounds

    Lysine: Another amino acid with a similar aliphatic chain but different functional groups.

    Ornithine: Similar structure but with a shorter carbon chain.

    Arginine: Contains additional functional groups, such as a guanidinium group.

Uniqueness: ®-3,7-Diaminoheptanoic acid is unique due to its specific stereochemistry and the presence of two amino groups on a seven-carbon chain. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(3R)-3,7-diaminoheptanoic acid

InChI

InChI=1S/C7H16N2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1

InChI Key

PJDINCOFOROBQW-ZCFIWIBFSA-N

Isomeric SMILES

C(CCN)C[C@H](CC(=O)O)N

Canonical SMILES

C(CCN)CC(CC(=O)O)N

Origin of Product

United States

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